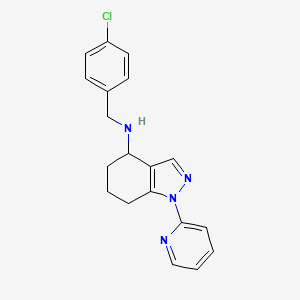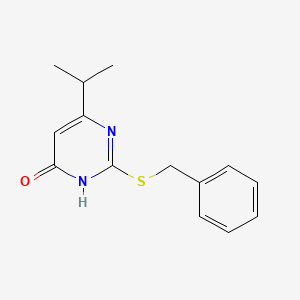![molecular formula C16H24N2O2 B6057433 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been studied for its potential therapeutic applications in various diseases, including cancer and skin disorders.
Mécanisme D'action
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone acts on the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone activates PKC, leading to downstream signaling events that ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of the PKC pathway, inhibition of the proteasome pathway, and induction of oxidative stress. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
Avantages Et Limitations Des Expériences En Laboratoire
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has several advantages for lab experiments, including its natural origin, high purity, and well-characterized mechanism of action. However, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. Future studies could focus on optimizing the synthesis and formulation of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone for clinical use, as well as investigating its potential applications in other diseases beyond cancer and skin disorders. Additionally, studies could investigate the potential synergistic effects of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone with other cancer therapies.
Méthodes De Synthèse
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone can be synthesized from the resin of Eremophila mitchellii through a series of extraction and purification steps. The extracted resin is first subjected to solvent extraction, followed by chromatographic separation to isolate the 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone compound.
Applications De Recherche Scientifique
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)17-14-10-16(19)18(11-14)9-8-13-4-6-15(20-3)7-5-13/h4-7,12,14,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPZRECWPURJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
![5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)
![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
